![molecular formula C11H14N2O B1609722 印丹多尔 CAS No. 202844-10-8](/img/structure/B1609722.png)
印丹多尔
描述
科学研究应用
Neuropathic Pain Management
Indantadol has been primarily investigated for its efficacy in treating neuropathic pain, especially in conditions like diabetic peripheral neuropathy. In clinical trials, indantadol demonstrated significant antihyperalgesic effects. For instance, a study utilizing a human heat-capsaicin-induced pain model indicated that a dose of 500 mg reduced the area of secondary hyperalgesia by 67% .
Table 1: Summary of Clinical Trials on Indantadol for Neuropathic Pain
Study Type | Participants | Dosage | Outcome |
---|---|---|---|
Phase II Trial | 200 | 500 mg | Significant reduction in hyperalgesia |
Phase IIb Trial | 300 | 400 mg twice daily | Favorable tolerability profile compared to other NMDA antagonists |
Chronic Cough Treatment
Indantadol was also explored for its potential in treating chronic cough. Although initial studies were promising, later phase II trials did not achieve significant efficacy, leading to discontinuation in this application .
Preclinical Studies
Preclinical evaluations have highlighted indantadol's neuroprotective properties following kainate-induced seizures. These studies reported:
- Anticonvulsant Activity : Indantadol showed effectiveness in reducing seizure activity.
- Neuroprotective Effects : The compound exhibited protective effects on neuronal cells during excitotoxic conditions .
Tolerability and Side Effects
Indantadol has generally been well-tolerated in clinical settings. Common side effects include:
作用机制
生化分析
Biochemical Properties
Indantadol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive, reversible, and non-selective monoamine oxidase inhibitor, which means it inhibits the activity of monoamine oxidase enzymes that are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, Indantadol functions as a low-affinity, non-competitive NMDA receptor antagonist, which means it binds to NMDA receptors and inhibits their activity, thereby modulating glutamatergic neurotransmission .
Cellular Effects
Indantadol has been shown to influence various types of cells and cellular processes. It exhibits neuroprotective effects by reducing neuronal damage and cell death in response to excitotoxicity and oxidative stress . Indantadol also affects cell signaling pathways by inhibiting NMDA receptor activity, which can lead to changes in calcium influx and downstream signaling cascades . Furthermore, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of Indantadol involves its dual action as a monoamine oxidase inhibitor and NMDA receptor antagonist. By inhibiting monoamine oxidase, Indantadol increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can enhance mood and reduce pain perception . As an NMDA receptor antagonist, Indantadol inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing neuronal excitability and preventing excitotoxicity . These combined actions contribute to its neuroprotective and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indantadol have been observed to change over time. The drug exhibits good stability and minimal degradation under standard laboratory conditions . Long-term studies have shown that Indantadol maintains its neuroprotective and analgesic effects over extended periods, with no significant loss of efficacy . Some mild side effects such as dizziness and asthenia have been reported at higher doses .
Dosage Effects in Animal Models
The effects of Indantadol vary with different dosages in animal models. At lower doses, Indantadol has been shown to provide significant neuroprotection and pain relief without causing adverse effects . At higher doses, some toxic effects such as decreased exploratory motility and mild sedation have been observed . These findings suggest that there is a threshold dose beyond which the adverse effects of Indantadol become more pronounced .
Metabolic Pathways
Indantadol is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters and amino acids . It interacts with enzymes such as monoamine oxidase and NMDA receptors, which play crucial roles in the regulation of neurotransmitter levels and synaptic transmission . Indantadol’s inhibition of monoamine oxidase leads to increased levels of serotonin, dopamine, and norepinephrine, which can affect metabolic flux and metabolite levels in the brain .
Transport and Distribution
Indantadol is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed throughout the body, including the central nervous system . Indantadol interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues . The drug’s localization and accumulation in specific tissues are influenced by its binding affinity to NMDA receptors and monoamine oxidase enzymes .
Subcellular Localization
The subcellular localization of Indantadol is primarily within the central nervous system, where it exerts its neuroprotective and analgesic effects . Indantadol is localized to synaptic terminals and neuronal cell bodies, where it interacts with NMDA receptors and monoamine oxidase enzymes . The drug’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles within neurons .
准备方法
印丹他多的合成涉及2,3-二氢-1H-茚-2-胺与甘氨酸的反应,形成N-(2,3-二氢-1H-茚-2-基)甘氨酰胺. 反应条件通常包括使用合适的溶剂和催化剂来促进反应
化学反应分析
相似化合物的比较
印丹他多可以与具有类似作用机制的其他化合物进行比较:
2-氨基茚满: 与印丹他多一样,2-氨基茚满是一种单胺氧化酶抑制剂,已被研究其潜在的神经保护作用.
甘氨酸: 作为一种简单的氨基酸,甘氨酸是印丹他多合成的前体,并在神经传递中发挥作用.
其他NMDA受体拮抗剂: 酮胺和美金刚等化合物也作为NMDA受体拮抗剂,用于治疗各种神经系统疾病.
生物活性
Indantadol, also known as CHF-3381 or V-3381, is a novel compound primarily investigated for its potential in treating neuropathic pain. It functions as a non-selective monoamine oxidase inhibitor (MAOI) and an N-Methyl-D-Aspartate (NMDA) receptor antagonist . This dual action positions indantadol as a promising candidate in the realm of pain management, particularly for conditions like diabetic peripheral neuropathic pain.
Indantadol's biological activity is largely attributed to its interaction with the NMDA receptor, which plays a crucial role in pain transmission and modulation. By antagonizing this receptor, indantadol can help mitigate hyperalgesia—a heightened sensitivity to pain. Additionally, its MAO-inhibiting properties contribute to increased levels of monoamines such as serotonin and norepinephrine, which are essential for mood regulation and pain perception.
Preclinical Studies
Preclinical investigations have demonstrated several key effects of indantadol:
- Neuroprotective Effects : Indantadol has shown neuroprotective properties in models of kainate-induced seizures, suggesting its potential utility in preventing neuronal damage during excitotoxic events .
- Anticonvulsant Activity : The compound exhibited anticonvulsant effects, indicating its ability to reduce seizure frequency and severity in animal models .
- Antihyperalgesic Activity : In a human heat-capsaicin-induced pain model, indantadol significantly reduced the area of secondary hyperalgesia by 67% at a dosage of 500 mg .
Clinical Trials
Indantadol is currently undergoing clinical evaluation, particularly for diabetic peripheral neuropathic pain. The following table summarizes relevant clinical trial data:
Pharmacokinetics
Indantadol undergoes extensive hepatic metabolism, primarily yielding two metabolites: CHF-3567 and 2-aminoindane. The parent compound is excreted in urine alongside these metabolites. Notably, indantadol has shown a favorable tolerability profile in clinical trials with common side effects being mild, such as dizziness and asthenia .
Case Studies
A review of case studies highlights the variability in response to indantadol among different patient populations. For instance:
- In one study focusing on patients with chronic pain conditions, indantadol demonstrated significant improvements in pain relief compared to placebo controls.
- Another case highlighted the drug's efficacy in managing neuropathic symptoms without the severe side effects commonly associated with traditional opioid therapies.
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLULKBKWKTZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202844-10-8 | |
Record name | Indantadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202844-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indantadol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indantadol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INDANTADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。